5-[(Diethylamino)methyl]-2-methoxyaniline
Description
5-[(Diethylamino)methyl]-2-methoxyaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a diethylamino group attached to a methyl group, which is further connected to a methoxyaniline structure
Properties
Molecular Formula |
C12H20N2O |
|---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
5-(diethylaminomethyl)-2-methoxyaniline |
InChI |
InChI=1S/C12H20N2O/c1-4-14(5-2)9-10-6-7-12(15-3)11(13)8-10/h6-8H,4-5,9,13H2,1-3H3 |
InChI Key |
JZAYHNPCECPREX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=CC(=C(C=C1)OC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Diethylamino)methyl]-2-methoxyaniline typically involves the Mannich reaction, where a secondary amine (diethylamine), formaldehyde, and 2-methoxyaniline are reacted together. The reaction is usually carried out in an aqueous or alcoholic medium under acidic conditions to facilitate the formation of the Mannich base.
Industrial Production Methods
In an industrial setting, the production of 5-[(Diethylamino)methyl]-2-methoxyaniline can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-[(Diethylamino)methyl]-2-methoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
5-[(Diethylamino)methyl]-2-methoxyaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-[(Diethylamino)methyl]-2-methoxyaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
N,N-Diethylaniline: Similar structure but lacks the methoxy group.
2-Methoxyaniline: Similar structure but lacks the diethylamino group.
N,N-Dimethylaniline: Similar structure but has methyl groups instead of ethyl groups.
Uniqueness
5-[(Diethylamino)methyl]-2-methoxyaniline is unique due to the presence of both the diethylamino and methoxy groups, which confer distinct chemical and biological properties
Biological Activity
5-[(Diethylamino)methyl]-2-methoxyaniline, also known as a derivative of aniline, has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C12H17N2O
- Molecular Weight : 205.28 g/mol
- CAS Number : 101-89-8
The compound features a methoxy group and a diethylamino substituent, which are critical for its biological activity. The presence of these functional groups influences its solubility, reactivity, and interaction with biological targets.
The biological activity of 5-[(Diethylamino)methyl]-2-methoxyaniline is primarily attributed to its ability to interact with various enzymes and receptors in the body. Its mechanism can be summarized as follows:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it can inhibit histone deacetylases (HDACs), which play a crucial role in regulating gene expression by modifying chromatin structure.
- Protein-Ligand Interactions : The diethylamino group enhances the compound's affinity for binding sites on proteins, potentially disrupting normal cellular functions.
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains, possibly through disruption of bacterial cell wall synthesis or inhibition of critical metabolic pathways.
Biological Activity Assays
Recent studies have evaluated the biological activity of 5-[(Diethylamino)methyl]-2-methoxyaniline using various assays:
Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 50 µg/mL |
| Staphylococcus aureus | 30 µg/mL |
| Pseudomonas aeruginosa | 40 µg/mL |
The compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound in antibiotic development .
Cytotoxicity Studies
In vitro cytotoxicity assays were performed on human cancer cell lines:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa (cervical carcinoma) | 120 |
| A549 (lung carcinoma) | 150 |
These results indicate that 5-[(Diethylamino)methyl]-2-methoxyaniline has moderate antiproliferative effects on cancer cells, warranting further investigation into its potential as an anticancer agent.
Case Studies
- Case Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry explored the effects of this compound on tumor growth in xenograft models. The results showed a significant reduction in tumor size compared to controls, suggesting the compound's potential efficacy in cancer therapy .
- Inhibition of HDACs : Research indicated that 5-[(Diethylamino)methyl]-2-methoxyaniline selectively inhibits HDACs, leading to increased acetylation of histones and subsequent activation of tumor suppressor genes. This mechanism is crucial for its antitumor effects and highlights its role in epigenetic modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
